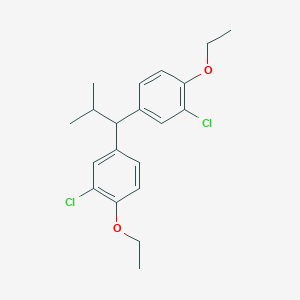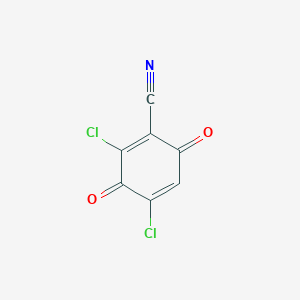
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexa-1,4-diene and contains two chlorine atoms, two oxo groups, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxocyclohexa-1,4-diene derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile exerts its effects involves its ability to participate in various chemical reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and nitrile groups
Propriétés
Numéro CAS |
141704-41-8 |
|---|---|
Formule moléculaire |
C7HCl2NO2 |
Poids moléculaire |
201.99 g/mol |
Nom IUPAC |
2,4-dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO2/c8-4-1-5(11)3(2-10)6(9)7(4)12/h1H |
Clé InChI |
NNGITUHFLCZEKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=C(C1=O)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



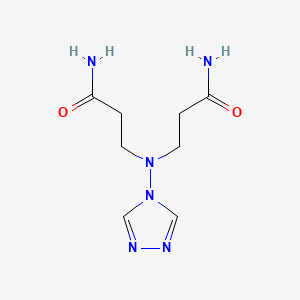
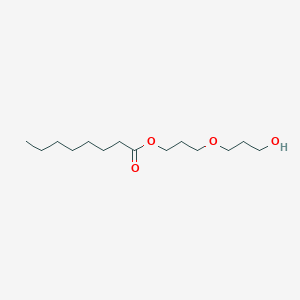
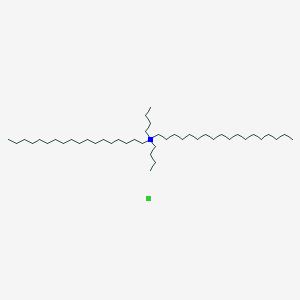
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)


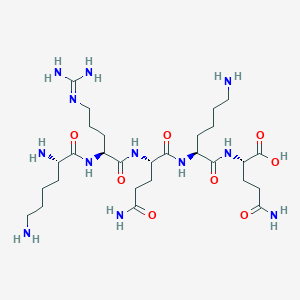


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
